![molecular formula C18H19N5O2S B1227273 2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide
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Overview
Description
2-[[5-[(2-methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide is a member of quinolines.
Scientific Research Applications
Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial activity. Studies found that certain derivatives, specifically those bearing a quinoline ring, exhibit significant antimicrobial properties against various bacteria and fungi, with some compounds showing higher antifungal than antibacterial activity (Yurttaş et al., 2020).
Synthesis and Characterization : The compound has been synthesized in various forms, with studies focusing on its structural characterization using techniques like NMR, mass spectrometry, and elemental analysis. This research is fundamental for understanding the properties and potential applications of the compound (Saeed et al., 2014).
Anticancer Activity : Research on derivatives of this compound has revealed promising anticancer properties. For example, certain derivatives have shown considerable cytotoxicity in tests and exhibited significant activity against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Inotropic Evaluation : Some studies have investigated the positive inotropic activities of derivatives of this compound. These studies are important for the potential development of novel therapeutic agents for cardiac conditions (Li et al., 2008).
properties
Product Name |
2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[5-[(2-methylquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-9-23-16(21-22-18(23)26-11-15(19)24)10-25-14-6-4-5-13-8-7-12(2)20-17(13)14/h3-8H,1,9-11H2,2H3,(H2,19,24) |
InChI Key |
HCRIJAADNQZZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(N3CC=C)SCC(=O)N)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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